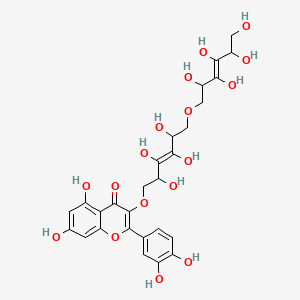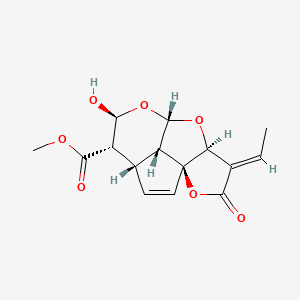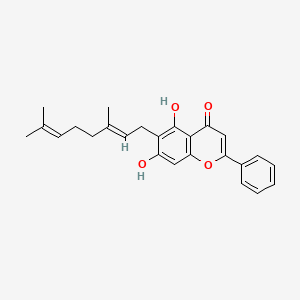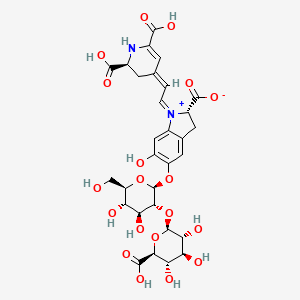
Amaranthin betacyanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amaranthin is a disaccharide derivative that is betanidin in which a beta-D-glucuronosyl-(1->2)-beta-D-glucosyl moiety is attached at position 5. It has a role as a plant metabolite and a biological pigment. It is a disaccharide derivative, an olefinic compound, a tetrahydropyridine and a member of indoles. It derives from a betanidin.
Wissenschaftliche Forschungsanwendungen
Natural Pigment and Antioxidant Properties
Amaranthin, a betacyanin compound found in various species of the Amaranth family, has been extensively studied for its potential as a natural pigment and antioxidant. Thiyajai, Kawai, and Koyama (2021) detailed an effective purification procedure for amaranthin from Amaranthus Celosia argentea, highlighting its utility as a natural red pigment in edible plants and potential antioxidant for health-promoting foods (Thiyajai, Kawai, & Koyama, 2021). Additionally, Sarker and Oba (2021) identified amaranthin in Amaranthus gangeticus, suggesting its use in food products as a source of phytopigments and antioxidants (Sarker & Oba, 2021).
Role in Plant Physiology
Research by Bianco-Colomas (1980) on Amaranthus caudatus L. var. pendula seedlings demonstrated the influence of various treatments on betalains biosynthesis, including amaranthin, showing its role in plant physiology (Bianco-Colomas, 1980). Liu et al. (2019) explored the molecular structure and metabolic pathway of amaranthin in Amaranthus tricolor L., indicating its importance in diverse metabolic pathways of the plant (Liu et al., 2019).
Application in Genetic Research
Adhikary et al. (2019) established a virus-induced gene-silencing method for Amaranthus, using amaranthin pigment silencing as proof-of-principle. This research demonstrates the potential of amaranthin in genetic studies related to pigment biosynthesis (Adhikary, Khatri-Chhetri, Tymm, Murch, & Deyholos, 2019).
Biosynthesis and Molecular Characterization
Studies on the biosynthesis and molecular characterization of amaranthin have been conducted, with Garay and Towers (1966) finding L-Tyrosine to be a precursor of amaranthin in Amaranthus sp. Molten Fire (Garay & Towers, 1966). Similarly, Bianco-Colomas and Hugues (1990) explored the influence of light and cytokinins on amaranthin biosynthesis in cell suspensions of Amaranthus tricolor (Bianco-Colomas & Hugues, 1990).
Potential for Pharmacological Study
The studies by Sarker and Oba (2020, 2021) also indicate that components of amaranthin in Amaranthus tricolor require comprehensive pharmacological study, contributing to the evaluation of these components scientifically (Sarker & Oba, 2020) (Sarker & Oba, 2021).
Eigenschaften
Molekularformel |
C30H34N2O19 |
|---|---|
Molekulargewicht |
726.6 g/mol |
IUPAC-Name |
(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47)/t12-,14-,17+,18+,19-,20-,21-,22+,23-,24+,29-,30+/m0/s1 |
InChI-Schlüssel |
ATSKDYKYMQVTGH-POBNKHOBSA-N |
Isomerische SMILES |
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Synonyme |
amaranthin betacyanin amaranthin pigment |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



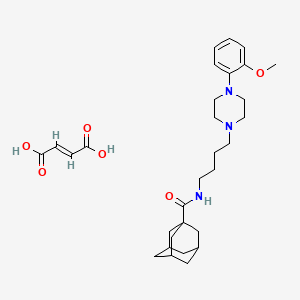
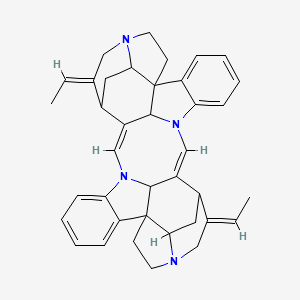



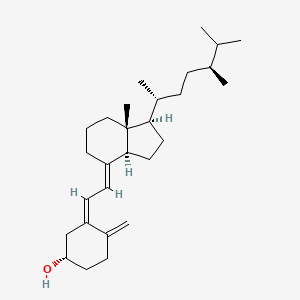

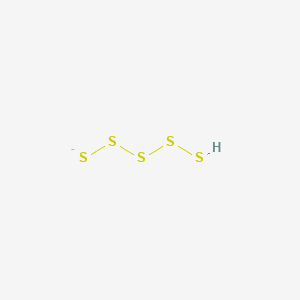
![Picrasa-3,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-[(4-methyl-1-oxo-3-nonenyl)oxy]-, [1beta,11beta,12alpha,15.beta(E)]-](/img/structure/B1234735.png)
![(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one](/img/structure/B1234736.png)

